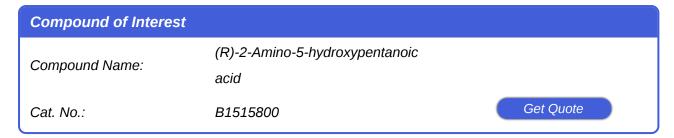


Physicochemical Characteristics of 5-hydroxy-Lnorvaline: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxy-L-norvaline is a non-proteinogenic amino acid, a derivative of L-norvaline, which has garnered interest in the scientific community for its potential biological activities. As an analog of other bioactive amino acids, it is a subject of investigation for its role in various physiological processes. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to 5-hydroxy-L-norvaline, and explores its potential biological significance.

Physicochemical Properties

5-hydroxy-L-norvaline is a white solid with the molecular formula C₅H₁₁NO₃.[1] Key physicochemical properties are summarized in the table below. While experimental data for some properties are limited, calculated values provide useful estimates for research purposes.



Property	Value	Source
Molecular Formula	C5H11NO3	-
Molecular Weight	133.147 g/mol	[1]
Melting Point	224 °C (L-enantiomer)	[1]
logP (calculated)	-3.3	VietMedix
logS (calculated)	0.3	VietMedix
pKa (strongest acidic, calculated)	2.36	VietMedix
pKa (strongest basic, calculated)	9.22	VietMedix
Polar Surface Area (PSA)	83.55 Ų	Chemsrc
Refractivity (calculated)	31.55 m³⋅mol ^{−1}	VietMedix
Polarizability (calculated)	13.48 ų	VietMedix
Rotatable Bond Count	4	VietMedix

Synthesis and Purification

An efficient method for the preparation of (S)-5-hydroxynorvaline involves the use of L-glutamic acid as a starting material.[2] This synthetic route includes the simultaneous protection of the α -amino and α -carboxyl groups to form a boroxazolidone intermediate, which is then selectively reduced.[2]

Experimental Protocol: Synthesis of (S)-5-hydroxynorvaline from L-glutamic Acid

Materials:

- · L-glutamic acid
- Borane-tetrahydrofuran complex (BH₃·THF)





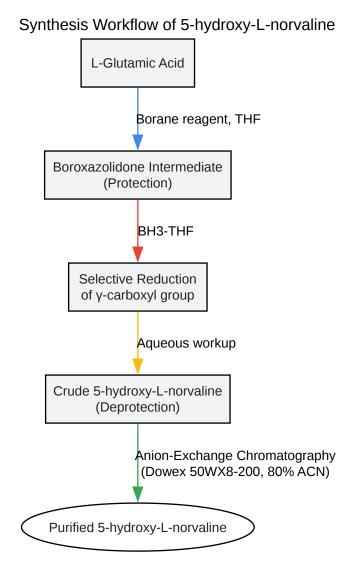


- Anhydrous tetrahydrofuran (THF)
- Dowex 50WX8-200 resin[2]
- 80% Acetonitrile in water[2]

Procedure:

- Protection: L-glutamic acid is reacted with a suitable borane reagent in anhydrous THF to form the boroxazolidone derivative. This step protects both the alpha-amino and alphacarboxyl groups.
- Reduction: The γ-carboxyl group of the boroxazolidone intermediate is selectively reduced using a reducing agent like borane-tetrahydrofuran complex (BH₃·THF).
- Deprotection and Purification: The protecting group is removed under aqueous conditions.
 The resulting crude 5-hydroxy-L-norvaline is then purified using anion-exchange
 chromatography.[2] The reaction mixture is passed through a Dowex 50WX8-200 column
 and eluted with 80% acetonitrile.[2] Fractions are collected and analyzed for the presence of
 the desired product.





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Synthesis of 5-hydroxy-L-norvaline.

Analytical Methods

The characterization and quantification of 5-hydroxy-L-norvaline can be achieved through various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for the analysis of 5-hydroxy-L-norvaline. The presence of amino and carboxyl groups allows for derivatization to enhance detection by UV or fluorescence



detectors. The identity of the synthetic compound has been confirmed to be identical to the natural maize metabolite using HPLC analysis.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for 5-hydroxy-L-norvaline are not readily available in public databases, the structure has been confirmed using NMR.[2] Based on the structure, the following are predicted proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. For comparison, the experimental data for the closely related L-norvaline is provided.

Predicted ¹H NMR Chemical Shifts for 5-hydroxy-L-norvaline:

Proton	Predicted Chemical Shift (ppm)
Η-2 (α-Η)	3.5 - 3.8
H-3	1.6 - 1.8
H-4	1.5 - 1.7
H-5	3.6 - 3.9
ОН	Variable
NH ₂	Variable
СООН	Variable

Experimental ¹H NMR Data for L-norvaline (in D₂O):[3]

Proton	Chemical Shift (ppm)	Multiplicity
Η-2 (α-Η)	3.74	t
H-3	1.83	m
H-4	1.40	m
H-5 (CH₃)	0.95	t

Predicted ¹³C NMR Chemical Shifts for 5-hydroxy-L-norvaline:



Carbon	Predicted Chemical Shift (ppm)
C-1 (COOH)	175 - 180
C-2 (α-C)	55 - 60
C-3	28 - 33
C-4	30 - 35
C-5	60 - 65

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and structure of 5-hydroxy-L-norvaline. The structure of the maize metabolite was confirmed by MS spectra.[2] Electron ionization (EI) or electrospray ionization (ESI) can be used. The fragmentation pattern would be expected to show losses of water (H₂O), ammonia (NH₃), and the carboxyl group (COOH).

Biological Activity and Signaling Pathways

While research on the specific biological activities of 5-hydroxy-L-norvaline is ongoing, its structural similarity to L-norvaline suggests potential roles in pathways regulated by this amino acid. L-norvaline is a known inhibitor of the enzyme arginase.[4][5]

Arginase Inhibition and Nitric Oxide (NO) Pathway

Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-norvaline can increase the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO).[4][5] NO is a crucial signaling molecule involved in vasodilation, neurotransmission, and immune responses. Some evidence suggests that 5-hydroxynorvaline may also possess blood pressure-lowering effects, which could be mediated through the NO pathway.[6]



Cellular Environment L-Arginine S-hydroxy-L-norvaline (potential inhibitor) Inhibits Nitric Oxide Synthase (NOS) Arginase Ornithine + Urea

Potential Mechanism of Action via Arginase Inhibition

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Potential arginase inhibition by 5-hydroxy-L-norvaline.

Neuroprotective Effects

L-norvaline has demonstrated neuroprotective effects in animal models of Alzheimer's disease, where it has been shown to reduce β -amyloid plaques and suppress neuroinflammation.[4] Given its structural similarity, 5-hydroxy-L-norvaline may be a candidate for investigation into similar neuroprotective roles.

Applications in Drug Development and Research

The potential of 5-hydroxy-L-norvaline as a modulator of the L-arginine-NO pathway makes it an interesting molecule for drug development, particularly in the areas of cardiovascular disease and neurodegenerative disorders. As a research tool, it can be used to probe the structure and function of enzymes involved in amino acid metabolism.

Conclusion

5-hydroxy-L-norvaline is a non-proteinogenic amino acid with intriguing potential stemming from its structural relationship to L-norvaline. While comprehensive experimental data on its



physicochemical properties and biological activities are still emerging, the available information suggests it is a valuable target for further research. The synthetic route from L-glutamic acid provides a reliable method for obtaining this compound for investigational purposes. Future studies are warranted to fully elucidate its mechanism of action and therapeutic potential.

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